
butyl (4R)-2-sulfanylidene-1,3-thiazolidine-4-carboxylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Butyl (4R)-2-sulfanylidene-1,3-thiazolidine-4-carboxylate is a chemical compound that belongs to the thiazolidine family Thiazolidines are heterocyclic compounds containing both sulfur and nitrogen atoms in a five-membered ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of butyl (4R)-2-sulfanylidene-1,3-thiazolidine-4-carboxylate typically involves the reaction of a thiazolidine derivative with a butylating agent. One common method is the reaction of 2-mercaptoacetic acid with butyl bromide in the presence of a base such as sodium hydroxide. The reaction proceeds through nucleophilic substitution, resulting in the formation of the desired product.
Industrial Production Methods
Industrial production of this compound can be achieved using continuous flow microreactor systems. These systems offer advantages such as increased efficiency, better control over reaction conditions, and scalability. The use of flow microreactors allows for the direct introduction of the butyl group into the thiazolidine ring, resulting in a more sustainable and versatile process .
Analyse Chemischer Reaktionen
Types of Reactions
Butyl (4R)-2-sulfanylidene-1,3-thiazolidine-4-carboxylate undergoes various chemical reactions, including:
Oxidation: The sulfanylidene group can be oxidized to form sulfoxides or sulfones.
Reduction: The carboxylate group can be reduced to form alcohols.
Substitution: The butyl group can be substituted with other alkyl or aryl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.
Substitution: Substitution reactions often involve the use of alkyl halides or aryl halides in the presence of a base.
Major Products Formed
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Formation of alcohols.
Substitution: Formation of new alkyl or aryl derivatives.
Wissenschaftliche Forschungsanwendungen
Butyl (4R)-2-sulfanylidene-1,3-thiazolidine-4-carboxylate has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial properties.
Medicine: Explored for its potential use in drug development, particularly in the design of enzyme inhibitors.
Industry: Utilized in the production of specialty chemicals and materials
Wirkmechanismus
The mechanism of action of butyl (4R)-2-sulfanylidene-1,3-thiazolidine-4-carboxylate involves its interaction with specific molecular targets. The sulfanylidene group can form covalent bonds with nucleophilic sites on enzymes or receptors, leading to inhibition or modulation of their activity. The carboxylate group can also participate in hydrogen bonding and electrostatic interactions, further influencing the compound’s biological activity .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Thiazolidine-2,4-dione: Another thiazolidine derivative with different substituents.
Butyl (4R)-2-thioxo-1,3-thiazolidine-4-carboxylate: A closely related compound with a thioxo group instead of a sulfanylidene group.
Uniqueness
Butyl (4R)-2-sulfanylidene-1,3-thiazolidine-4-carboxylate is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. The presence of the butyl group enhances its lipophilicity, potentially improving its bioavailability and interaction with lipid membranes .
Eigenschaften
CAS-Nummer |
162471-33-2 |
|---|---|
Molekularformel |
C8H13NO2S2 |
Molekulargewicht |
219.3 g/mol |
IUPAC-Name |
butyl (4R)-2-sulfanylidene-1,3-thiazolidine-4-carboxylate |
InChI |
InChI=1S/C8H13NO2S2/c1-2-3-4-11-7(10)6-5-13-8(12)9-6/h6H,2-5H2,1H3,(H,9,12)/t6-/m0/s1 |
InChI-Schlüssel |
NHTMJYKIVIJWLX-LURJTMIESA-N |
Isomerische SMILES |
CCCCOC(=O)[C@@H]1CSC(=S)N1 |
Kanonische SMILES |
CCCCOC(=O)C1CSC(=S)N1 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



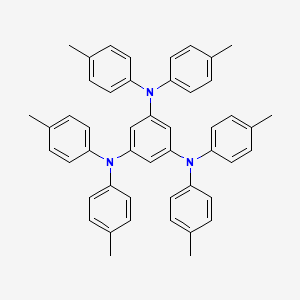
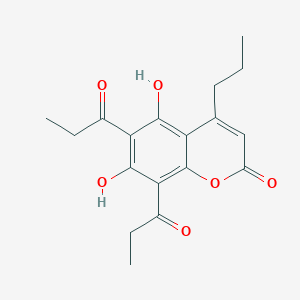
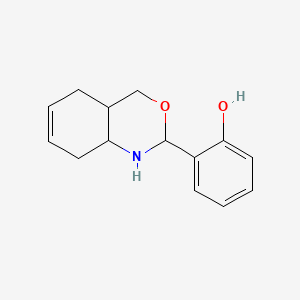
![3-(Prop-2-yn-1-yl)pyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B14274224.png)

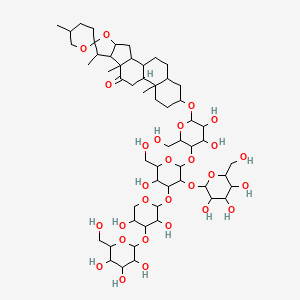
![Benzoyl azide, 2-[(4-methoxyphenyl)thio]-](/img/structure/B14274241.png)
![2-Methyl-N,N-bis[(quinolin-2-yl)sulfanyl]propan-2-amine](/img/structure/B14274243.png)
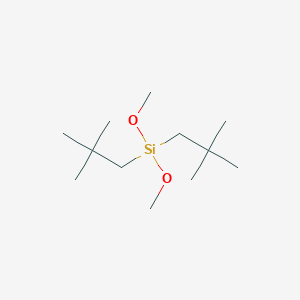

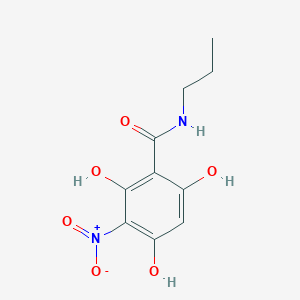
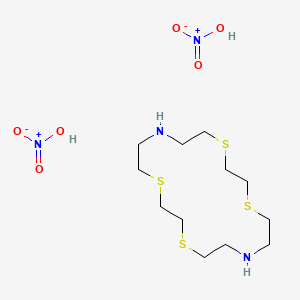
![1-{[3-(10H-Phenothiazin-10-yl)propanoyl]oxy}pyrrolidine-2,5-dione](/img/structure/B14274273.png)
